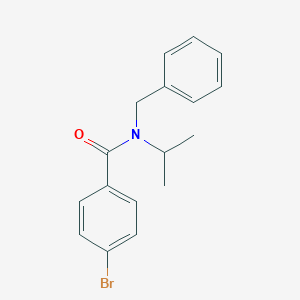

N-benzyl-4-bromo-N-isopropylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Advanced Synthetic Methodologies

Benzamide derivatives are a cornerstone in the field of organic synthesis, serving as versatile intermediates and building blocks for more complex molecules. acs.orgunimi.it The amide bond, central to the benzamide structure, is a fundamental linkage in countless natural products and pharmaceutical agents. Advanced synthetic methodologies are continuously being developed to form these bonds with greater efficiency and selectivity.

The synthesis of tertiary benzamides like N-benzyl-4-bromo-N-isopropylbenzamide typically involves the amidation of a corresponding carboxylic acid derivative, such as an acyl chloride, with a secondary amine. For instance, 4-bromobenzoyl chloride could be reacted with N-benzylisopropylamine to yield the target compound. Alternative methods, such as those employing coupling reagents like O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU), offer efficient routes to such amides. clockss.org The development of catalytic and environmentally benign synthetic protocols remains an active area of research, aiming to improve the sustainability of these chemical transformations. youtube.com

Structural Significance of N-Substituted Benzamides Bearing Halogenated and Isopropyl Moieties

The specific substituents on the this compound scaffold are crucial to its chemical character and potential utility. The N-benzyl group is a common protecting group in organic synthesis and is also a key pharmacophore in a variety of biologically active molecules. clockss.org Its presence can influence the compound's steric and electronic properties, as well as its metabolic stability.

The isopropyl group attached to the nitrogen atom introduces steric bulk, which can significantly impact the molecule's conformational preferences and its ability to interact with biological targets. This steric hindrance can also play a role in directing the regioselectivity of further chemical modifications.

The bromine atom at the para-position of the benzoyl ring is a particularly noteworthy feature. Halogenated aromatic rings are prevalent in medicinal chemistry and materials science. The bromine atom can act as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the synthesis of a diverse library of derivatives. Furthermore, the electronic-withdrawing nature of bromine can modulate the reactivity of the aromatic ring and the properties of the amide bond. Structure-activity relationship (SAR) studies on various classes of compounds have shown that halogen substituents can significantly influence biological activity. mdpi.com

Interdisciplinary Research Relevance of this compound Scaffolds

The molecular architecture of this compound suggests its potential relevance in several interdisciplinary research areas, most notably in medicinal chemistry and drug discovery. Benzamide scaffolds are found in a wide array of approved drugs and clinical candidates, targeting a diverse range of biological pathways. nih.govnih.gov

For instance, a closely related compound, N-benzyl-4-bromobenzamide (NBBA), has demonstrated anti-inflammatory properties by inhibiting the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human gingival fibroblasts. nih.gov This finding suggests that this compound could be a valuable lead structure for the development of new anti-inflammatory agents. The addition of the isopropyl group could modulate the potency, selectivity, and pharmacokinetic properties of the parent compound.

Furthermore, N-benzylbenzamide derivatives have been investigated as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are important targets for the treatment of metabolic syndrome. acs.org The structural features of this compound align with the general pharmacophore of these dual-target ligands, indicating a potential application in this therapeutic area.

Current State of Research and Future Trajectories for this compound

Currently, dedicated research on this compound is limited. However, the wealth of information on related benzamide derivatives provides a solid foundation for future investigations. The primary trajectory for this compound would likely involve its synthesis and subsequent evaluation in various biological assays to explore its potential as a therapeutic agent.

Future research could focus on:

Synthesis and Characterization: The development of an optimized and scalable synthesis for this compound and a full characterization of its physicochemical properties.

Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly those where related benzamides have shown activity, such as inflammatory pathways and metabolic enzymes. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs by modifying the benzyl (B1604629), isopropyl, and bromo substituents to understand the key structural requirements for any observed biological activity. This could involve, for example, the replacement of bromine with other halogens or the introduction of substituents on the benzyl ring.

Computational Modeling: The use of molecular docking and other computational tools to predict potential biological targets and to rationalize observed SAR data. nih.gov

The exploration of this compound and its derivatives holds the promise of uncovering new chemical entities with valuable applications in science and medicine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-13(2)19(12-14-6-4-3-5-7-14)17(20)15-8-10-16(18)11-9-15/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFDACQSAZBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Pathways for N Benzyl 4 Bromo N Isopropylbenzamide Construction

Amide Bond Formation: Direct Synthesis Approaches

The cornerstone of synthesizing N-benzyl-4-bromo-N-isopropylbenzamide is the creation of the amide linkage between a 4-bromobenzoyl moiety and an N-benzylisopropylamine unit. Several direct approaches can achieve this transformation.

Conventional Amidation Reactions for Benzamide (B126) Linkage Establishment

The most traditional and widely practiced method for forming the benzamide linkage is the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with an amine. In the context of this compound synthesis, this involves the reaction of 4-bromobenzoyl chloride with N-benzylisopropylamine.

This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-benzylisopropylamine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A patent for the production of N-benzyl-N-isopropylpivalamide describes a similar process where N-benzyl-N-isopropylamine is reacted with pivaloyl chloride in a two-phase system of toluene (B28343) and aqueous sodium hydroxide (B78521) solution. google.com This method could be adapted for the synthesis of this compound.

Coupling Reagent-Mediated Protocols for N-Benzyl-N-isopropylbenzamide Formation (e.g., EDC/HOBt-mediated)

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare more reactive acyl halides. nih.govrsc.org These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. For the synthesis of this compound, this would involve the reaction of 4-bromobenzoic acid with N-benzylisopropylamine in the presence of a coupling agent.

Commonly used coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.goviris-biotech.de The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate can then be attacked by the amine to form the amide. The role of HOBt is to form an active ester, which is less prone to side reactions and racemization, thereby improving the efficiency of the amidation. nih.govuni-kiel.de

The choice of coupling reagent and reaction conditions can be critical, especially for sterically hindered or electronically challenging substrates. luxembourg-bio.com A variety of phosphonium (B103445) and uronium salt-based reagents, such as PyBOP and HATU, have also been developed and are known for their high reactivity and efficiency. iris-biotech.deuni-kiel.de

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Key Features |

| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | HOBt (1-Hydroxybenzotriazole), Oxyma | Water-soluble byproducts, widely used. iris-biotech.de |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | Insoluble urea (B33335) byproduct, suitable for non-aqueous conditions. iris-biotech.de |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | Highly reactive, good for challenging couplings. iris-biotech.de |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Effective for N-methylated amino acids. uni-kiel.de |

This table is for illustrative purposes and is not an exhaustive list.

Oxidative Amidation of Aldehyde Precursors with Amines for Related N-Benzylbenzamides

An alternative and increasingly popular strategy for amide bond formation is the oxidative amidation of aldehydes. organic-chemistry.org This method directly converts an aldehyde to an amide in a single step by reacting it with an amine in the presence of an oxidant. For the synthesis of this compound, this would involve the reaction of 4-bromobenzaldehyde (B125591) with N-benzylisopropylamine.

Several catalytic systems have been developed for this transformation, often employing transition metals like copper or rhodium. nih.govrsc.orgacs.org The reaction generally proceeds through the initial formation of a hemiaminal intermediate from the aldehyde and the amine. This hemiaminal is then oxidized to the amide. rsc.org Various oxidants can be used, including tert-butyl hydroperoxide and even air under certain conditions. organic-chemistry.orgacs.org

Metal-free oxidative amidation methods have also been reported, utilizing reagents such as hypervalent iodine compounds or photoorganocatalysis. organic-chemistry.orgnih.gov These approaches offer milder reaction conditions and avoid the use of potentially toxic heavy metals.

N-Substitution Diversification: Introduction of Benzyl (B1604629) and Isopropyl Groups

The synthesis of this compound also requires the specific placement of the benzyl and isopropyl groups on the amide nitrogen. This can be achieved either by starting with the pre-formed N-benzylisopropylamine or by sequential N-alkylation of a primary or secondary amide.

N-Alkylation of Benzamide Derivatives (e.g., Nickel-Catalyzed Phosphine-Free Approaches)

One synthetic route involves the N-alkylation of a pre-existing amide. For instance, one could synthesize 4-bromo-N-isopropylbenzamide and then introduce the benzyl group, or conversely, prepare N-benzyl-4-bromobenzamide and subsequently add the isopropyl group.

Recent advances in catalysis have provided efficient methods for the N-alkylation of amides. Nickel-catalyzed cross-coupling reactions, for example, have emerged as powerful tools for forming C-N bonds. nih.govacs.org These reactions can couple amides with alkyl halides or other electrophiles. nih.govacs.org Phosphine-free nickel catalysis offers a more economical and environmentally friendly alternative to traditional palladium-based systems. nih.gov The mechanism of these reactions often involves the activation of the N-H bond of the amide by the nickel catalyst, followed by reaction with the alkylating agent.

Reductive Amination Strategies for N-Isopropyl Group Incorporation

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds and the synthesis of substituted amines. masterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com

To introduce the isopropyl group onto N-benzyl-4-bromobenzamide, one could employ a reductive amination reaction with acetone (B3395972). masterorganicchemistry.com The amide nitrogen would act as the nucleophile, attacking the carbonyl carbon of acetone to form an iminium ion intermediate. This intermediate would then be reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the final N-isopropyl substituted product. masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of iminium ions in the presence of ketones. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Solvent | Key Features |

| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF | Moisture sensitive, mild and selective. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH3) | MeOH | Tolerant to water, requires mildly acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH4) | MeOH, EtOH | Can reduce aldehydes and ketones, added after imine formation. masterorganicchemistry.comcommonorganicchemistry.com |

This table provides examples and is not an exhaustive list. DCE: 1,2-dichloroethane; DCM: dichloromethane (B109758); THF: tetrahydrofuran (B95107); MeOH: methanol; EtOH: ethanol.

This strategy offers a high degree of control and is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex amines and amides. organic-chemistry.orgpurdue.edu

Mechanistic Elucidation of Catalytic and Stoichiometric Transformations.

Understanding Selectivity in Benzamide Functionalization (e.g., Regioselectivity, Chemoselectivity)

In the synthesis of complex molecules such as this compound, controlling the position and type of chemical reaction is critical. This control is governed by the principles of regioselectivity and chemoselectivity.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. In the context of functionalizing a benzamide, this can refer to substitution on the nitrogen atom (N-alkylation) or on the aromatic ring (C-H functionalization).

N-Alkylation: The construction of the N-benzyl-N-isopropylamide moiety involves the sequential introduction of benzyl and isopropyl groups onto the amide nitrogen. The order of these additions and the reaction conditions can significantly influence the outcome. For instance, starting with 4-bromobenzamide (B181206), the first N-alkylation can be directed. Studies on the N-alkylation of the related indazole scaffold have shown that the choice of base and solvent can profoundly impact the regioselectivity of alkylation. beilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N-1 alkylation in many substituted indazoles, a principle that can be extended to amide alkylation. beilstein-journals.org The steric hindrance of the first substituent will influence the feasibility and rate of the second alkylation.

C-H Functionalization: The amide group itself is a powerful directing group in transition-metal-catalyzed C-H activation reactions, typically favoring functionalization at the ortho position. researchgate.net However, recent developments have enabled para-selective alkylation of benzamides through cooperative nickel/aluminum catalysis. acs.org This selectivity is achieved by tuning the steric properties of the ligand used in the catalyst system. While the target molecule is brominated at the para position, understanding these regioselective C-H functionalization reactions is crucial for synthesizing variously substituted benzamide analogues.

Chemoselectivity is the ability to react with one functional group in the presence of other, potentially reactive, functional groups. A molecule like 4-bromobenzamide has several reactive sites: the N-H bond, the carbonyl group, and the C-Br bond on the aromatic ring. A successful synthesis of this compound requires reagents and conditions that selectively target the N-H bond for alkylation without affecting the other groups. For example, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has demonstrated high chemoselectivity, tolerating functional groups like nitriles and carbon-carbon double bonds. nih.gov Similarly, the use of Woollins' reagent can achieve chemoselective selenation/reduction of certain benzamides. proquest.comnih.gov The choice of catalyst and reaction partners is therefore essential to ensure that only the desired transformation occurs.

Table 1: Factors Influencing Regioselectivity in the Alkylation of Benzamide Derivatives This table summarizes research findings on how different reaction parameters direct the position of functionalization on benzamide-related structures.

| Catalyst/Base System | Substrate | Site of Functionalization | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Ni(COD)₂ / L6 Ligand / MAD | N,N-diethylbenzamide | Aromatic Ring | High para-selectivity (93:7 para:meta) for alkylation. acs.org | acs.org |

| Rh(III) catalyst | Benzamide derivatives | Aromatic Ring | The directing group on the amide (OPiv vs. OMe) controls the reaction pathway between hydroarylation and annulation. rsc.org | rsc.org |

| Sodium Hydride (NaH) in THF | Substituted Indazoles* | Nitrogen Atom | High N-1 regioselectivity for alkylation, influenced by steric and electronic effects of ring substituents. beilstein-journals.org | beilstein-journals.org |

| Cobalt Nanoparticles / KOH | Benzamide | Nitrogen Atom | Excellent regioselectivity for N-alkylation in substrates also containing amino and nitrile groups. nih.gov | nih.gov |

Note: Indazole is a related nitrogen-containing bicyclic scaffold, and principles of its N-alkylation are relevant to amides.

Kinetic and Thermodynamic Considerations in Reaction Pathway Optimization

The optimization of a reaction to yield a specific product often involves navigating the competition between kinetic and thermodynamic control. acs.org These concepts are fundamental to maximizing the yield of the desired this compound while minimizing the formation of unwanted side products.

A kinetically controlled reaction is one where the major product is the one that is formed the fastest. This product arises from the reaction pathway with the lowest activation energy. masterorganicchemistry.comlibretexts.org Such reactions are typically conducted at low temperatures to prevent the system from reaching equilibrium, effectively "trapping" the kinetic product. masterorganicchemistry.com

A thermodynamically controlled reaction yields the most stable product as the major product. This outcome is favored when the reaction is allowed to reach equilibrium, typically at higher temperatures, which provides enough energy to overcome the activation barriers of both forward and reverse reactions. masterorganicchemistry.comlibretexts.org The product distribution then reflects the relative thermodynamic stability of the possible products.

In the synthesis of this compound, these principles could apply at several stages. For example, if a side reaction or an isomeric product can form, adjusting the reaction conditions is crucial. The formation of an enolate from an amide can be directed to the kinetic or thermodynamic position by the choice of base and temperature. masterorganicchemistry.com

Studies on C-H activation have shown that kinetic and thermodynamic selectivities can be opposing. acs.org For instance, in certain cyclometalation reactions, electron-donating substituents lead to the kinetic product, while electron-withdrawing groups are favored in the thermodynamic product. acs.org This highlights that the electronically-driven preference for a reaction pathway can be completely inverted by allowing the reaction to equilibrate.

The formation of the amide bond itself can be subject to these controls. Research into amide bond formation in deep eutectic solvents found that these solvents could suppress certain side reactions (like esterification) and enhance the desired ester-amide exchange, leading to high yield and selectivity by altering the activation energies of the competing pathways. rsc.org By carefully selecting the temperature, reaction time, and reagents, a synthetic chemist can steer the reaction toward the desired this compound, whether it is the kinetic or the thermodynamic product.

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products in Related Reactions This table illustrates how reaction conditions can be manipulated to favor one product over another.

| Reaction Type | Kinetic Control Conditions | Thermodynamic Control Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Enolate Formation of Ketones | Strong, bulky base (e.g., LDA) at low temperature (-78 °C). masterorganicchemistry.com | Strong, non-bulky base (e.g., NaOCH₃) at higher temperatures. masterorganicchemistry.com | Formation of the less substituted (kinetic) vs. more substituted (thermodynamic) enolate. masterorganicchemistry.com | masterorganicchemistry.com |

| Electrophilic Addition to Conjugated Dienes | Low temperature (e.g., 0 °C), irreversible conditions. libretexts.org | Higher temperature (e.g., >40 °C), reversible conditions. libretexts.org | Formation of the 1,2-adduct (kinetic) vs. the more stable 1,4-adduct (thermodynamic). libretexts.org | libretexts.org |

Advanced Spectroscopic Characterization and Structural Analysis of N Benzyl 4 Bromo N Isopropylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-benzyl-4-bromo-N-isopropylbenzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign every proton and carbon atom, confirming the compound's connectivity and stereochemistry. Due to the tertiary amide structure, rotation around the C-N bond may be restricted, potentially leading to magnetic non-equivalence of protons on the benzyl (B1604629) and isopropyl groups.

Proton (¹H) NMR Signature Interpretation of Aromatic and Aliphatic Protons.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to its three primary structural components: the 4-bromobenzoyl group, the N-benzyl group, and the N-isopropyl group.

The aromatic region is expected to show signals for nine protons. The 4-bromobenzoyl moiety will present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the carbonyl group are expected to appear downfield from the two protons ortho to the bromine atom due to the electron-withdrawing nature of the amide. The monosubstituted benzyl group will exhibit more complex multiplets for its five protons.

In the aliphatic region, the N-benzyl group will show a signal for the two benzylic protons (CH₂), likely as a singlet, though restricted rotation could potentially render them diastereotopic and thus they might appear as a pair of doublets. The N-isopropyl group will feature a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). researchgate.netchemicalbook.com The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6-7.8 | d | 2H | Aromatic (protons ortho to C=O) |

| ~7.4-7.6 | d | 2H | Aromatic (protons ortho to Br) |

| ~7.2-7.4 | m | 5H | Aromatic (benzyl group) |

| ~4.6 | s | 2H | Benzylic (-CH₂-) |

| ~4.0-4.2 | sept | 1H | Isopropyl (-CH-) researchgate.net |

Carbon-13 (¹³C) NMR for Backbone and Substituent Carbon Atom Characterization.

The ¹³C NMR spectrum provides information on all carbon environments within the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. researchgate.netoregonstate.edu

The aromatic region will display multiple signals corresponding to the non-equivalent carbons of the two phenyl rings. libretexts.org The carbon atom attached to the bromine (C-Br) will have a distinct chemical shift, as will the quaternary carbon of the benzoyl group attached to the carbonyl. The remaining aromatic carbons will appear in the typical range of 125-150 ppm. libretexts.org

The aliphatic carbons of the N-benzyl and N-isopropyl groups will be observed in the upfield region of the spectrum. The benzylic carbon (CH₂) signal is expected around 50-60 ppm, while the isopropyl methine (CH) and methyl (CH₃) carbons will appear at approximately 45-55 ppm and 20-25 ppm, respectively. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C=O (Amide) researchgate.net |

| ~125-140 | Aromatic Carbons |

| ~50-60 | Benzylic -CH₂- |

| ~45-55 | Isopropyl -CH- researchgate.net |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation.

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structural assignment of this compound by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the aromatic rings. For instance, the protons ortho to the carbonyl would show a cross-peak with the protons ortho to the bromine. A key correlation would be observed between the isopropyl methine proton and the six isopropyl methyl protons. youtube.comiau.ir

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu Each proton signal in the ¹H NMR spectrum (except for any non-protonated carbons) would correlate to a specific carbon signal in the ¹³C NMR spectrum. This allows for the direct assignment of each CH, CH₂, and CH₃ group. youtube.comiau.ir

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations for this compound would include:

Correlations from the benzylic protons to the amide carbonyl carbon and the quaternary carbon of the benzyl ring.

Correlations from the isopropyl methine proton to the amide carbonyl carbon and the isopropyl methyl carbons.

Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon itself. youtube.comipb.pt

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of this compound, which allows for the unambiguous determination of its elemental formula (C₁₇H₁₈BrNO). The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Upon ionization, the molecular ion ([M]⁺˙) can undergo several fragmentation pathways. For N,N-disubstituted benzamides, common fragmentation includes alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond. researchgate.netlibretexts.org Expected key fragments for this compound would include:

The 4-bromobenzoyl cation ([C₇H₄BrO]⁺), formed by cleavage of the C-N bond.

The tropylium (B1234903) ion ([C₇H₇]⁺) resulting from rearrangement and fragmentation of the benzyl group.

Loss of the isopropyl group to form the [M - C₃H₇]⁺ fragment.

Table 3: Predicted HRMS Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion |

|---|---|

| 331/333 | [C₁₇H₁₈BrNO]⁺˙ (Molecular Ion) |

| 183/185 | [C₇H₄BrO]⁺ (4-bromobenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 288/290 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is dominated by the strong absorption of the tertiary amide carbonyl group.

Key vibrational frequencies expected are:

Amide C=O Stretch: A strong, sharp absorption band is predicted in the region of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

C-N Stretch: This vibration typically appears in the 1200-1400 cm⁻¹ range.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected between 1450 and 1600 cm⁻¹.

Aromatic and Aliphatic C-H Stretches: Signals for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the benzyl and isopropyl groups) will be observed just below 3000 cm⁻¹.

C-Br Stretch: A weak to medium intensity band is expected in the far-IR region, typically between 500 and 600 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration |

|---|---|

| 3000-3100 | Aromatic C-H Stretch |

| 2850-3000 | Aliphatic C-H Stretch |

| 1630-1680 | Amide C=O Stretch |

| 1450-1600 | Aromatic C=C Stretch |

| 1200-1400 | C-N Stretch |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (if single crystals available for target compound or close analogue).

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. While specific data for this compound is not available, analysis of closely related structures, such as N-isopropylbenzamide, reveals key conformational features. researchgate.net

In the crystal lattice, since there are no traditional hydrogen bond donors (like N-H), the molecules are expected to pack primarily through van der Waals forces and potentially weak C-H···O interactions. The presence of two aromatic rings may also facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal structure.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-4-bromobenzamide |

Computational Chemistry and Theoretical Investigations of N Benzyl 4 Bromo N Isopropylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and the resulting molecular structure.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like N-benzyl-4-bromo-N-isopropylbenzamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and to calculate various ground-state properties.

These calculations would yield important information such as the total energy, dipole moment, and the energies and shapes of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a more reactive species.

Table 1: Illustrative Frontier Orbital Energies (HOMO, LUMO) and Energy Gap for a Benzamide (B126) Derivative (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

The presence of rotatable bonds in this compound—specifically the C-N amide bond and the bonds connecting the benzyl (B1604629) and isopropyl groups—gives rise to a complex conformational landscape. The rotation around the amide bond in tertiary amides can be hindered, leading to the existence of stable cis and trans rotamers. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structures and to aid in the interpretation of experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts. bohrium.com By calculating the ¹H and ¹³C chemical shifts for the optimized geometry of this compound, a theoretical NMR spectrum can be generated.

This theoretical spectrum can be compared with an experimental spectrum to confirm the molecular structure. Discrepancies between the calculated and experimental shifts can point to specific conformational or solvent effects that are not fully captured by the theoretical model. For instance, a study on N-benzylazoles demonstrated excellent agreement between GIAO/B3LYP/6-311++G(d,p) calculated and experimental chemical shifts. bohrium.com

Table 2: Comparison of Experimental ¹H NMR Chemical Shifts for N-benzyl-4-bromobenzamide (a related compound) and Hypothetical Calculated Values

| Proton | Experimental δ (ppm) rsc.org | Hypothetical Calculated δ (ppm) |

| NH (amide) | 6.42 | 6.50 |

| CH₂ (benzyl) | 4.65 | 4.70 |

| Phenyl-H (benzyl) | 7.31-7.39 | 7.35-7.45 |

| Phenyl-H (bromobenzoyl) | 7.57-7.68 | 7.60-7.70 |

Note: The experimental data is for the related compound N-benzyl-4-bromobenzamide. rsc.org The calculated values are hypothetical and for illustrative purposes.

Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By analyzing the atomic motions associated with each mode, specific peaks in the experimental IR spectrum can be assigned to particular functional groups (e.g., C=O stretch, N-H bend, C-Br stretch).

It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations in the computational method. A comparison of the scaled theoretical spectrum with the experimental IR spectrum of this compound would provide a detailed understanding of its vibrational properties.

Molecular Reactivity Descriptors and Understanding Chemical Behavior

DFT provides a framework for calculating various molecular reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. These descriptors are derived from the conceptual DFT framework and provide insights into the local and global reactivity of the molecule.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Fukui Functions (f(r)): These functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

By calculating these descriptors for this compound, one could predict the most likely sites for chemical reactions. For example, the Fukui functions would highlight which atoms are most likely to be attacked by an electrophile or a nucleophile, providing valuable information for synthetic chemists.

Exploration of Intermolecular Interactions and Crystal Packing by Computational Methods

The way molecules arrange themselves in a solid-state crystal is governed by a network of non-covalent intermolecular interactions. Computational methods can elucidate these interactions, providing insight into the material's properties.

For this compound, several key interactions would be expected to dictate its crystal packing:

Hydrogen Bonding: The amide group contains a carbonyl oxygen (C=O) as a hydrogen bond acceptor and potentially C-H groups as weak donors. Studies on similar structures, like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, confirm that N–H⋯O and C–H⋯O interactions are often dominant features in the crystal packing. nih.gov

Halogen Bonding: The bromine atom can act as a Lewis acidic site (a halogen bond donor) and interact with nucleophilic atoms like oxygen or nitrogen.

π-π Stacking: The two aromatic rings (the 4-bromobenzoyl group and the benzyl group) can interact through π-π stacking.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.gov It maps the electron distribution between neighboring molecules, allowing for the decomposition of the surface into regions corresponding to specific types of atomic contacts. For example, in a related bromo-benzamide structure, O⋯H/H⋯O contacts accounted for 25.8% of the Hirshfeld surface, highlighting the prominence of hydrogen bonding, while Br⋯H/H⋯Br contacts also made a significant contribution (12.2%). nih.gov Such an analysis for this compound would reveal the relative importance of each type of interaction in its solid-state architecture.

Molecular Docking Simulations for Potential Ligand-Receptor Interactions (for related benzamide scaffolds)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein or enzyme (receptor). walshmedicalmedia.com While no docking studies have been published for this compound itself, extensive research on related benzamide scaffolds demonstrates their potential as modulators of various biological targets. mdpi.com

Docking simulations calculate the binding affinity or "docking score," which estimates the strength of the ligand-receptor interaction. mdpi.comresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These simulations also reveal the specific binding mode, including the key hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.netmdpi.com

Studies on a variety of benzamide derivatives have identified them as promising candidates for several therapeutic areas.

Table 2: Examples of Molecular Docking Studies on Benzamide Scaffolds

| Benzamide Scaffold Class | Target Protein(s) | Key Findings & Interactions | Reference |

| Pyridine-Thiourea-Benzamide Derivatives | DNA Gyrase B (S. aureus, E. coli) | Compounds showed favorable binding affinities, establishing hydrogen bonds within the active sites, suggesting potential as antimicrobial agents. | mdpi.comresearchgate.net |

| Aryl Benzamide Derivatives | Metabotropic Glutamate Receptor 5 (mGluR5) | Docking and 3D-QSAR studies identified key structural features for potent negative allosteric modulators, guiding the design of new inhibitors. | mdpi.com |

| Benzamide-Pyrazolone Derivatives | COVID-19 Main Protease (Mpro, 6LU7) | Newly synthesized ligands were docked to characterize their binding modes and interaction energies with the viral protease. | walshmedicalmedia.com |

| Benzimidazole (B57391) Derivatives | Beta-Tubulins | Docking identified a benzimidazole derivative with a binding energy of -8.50 kcal/mol, superior to the standard albendazole, indicating potential as an anthelmintic agent. | nih.gov |

These studies collectively show that the versatile benzamide scaffold is capable of interacting with a wide range of biological targets. A docking study on this compound would likely reveal its own unique potential for specific receptor interactions, driven by the combination of its aromatic, amide, bromo, and bulky isopropyl/benzyl groups.

Structure Activity Relationship Sar Studies and Biological Investigation of N Benzyl 4 Bromo N Isopropylbenzamide Analogues

Design and Synthesis of N-Benzyl-4-bromo-N-isopropylbenzamide Analogues for SAR Profiling

The systematic evaluation of structure-activity relationships necessitates the synthesis of a library of analogues where specific parts of the lead molecule are methodically altered. The synthesis of this compound and its derivatives can be achieved through established amidation methodologies. A common and direct approach involves the coupling of an activated carboxylic acid derivative, such as an acyl chloride, with a suitable amine.

For the synthesis of the parent compound, 4-bromobenzoyl chloride is reacted with N-benzylisopropylamine in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. The general synthetic scheme is outlined below:

Step 1: Preparation of 4-bromobenzoyl chloride. 4-bromobenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the corresponding acyl chloride. This highly reactive intermediate is typically used immediately in the next step.

Step 2: Amidation. The freshly prepared 4-bromobenzoyl chloride is then reacted with N-benzylisopropylamine in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base scavenges the HCl generated during the reaction, driving it to completion.

To generate a library of analogues for SAR studies, this synthetic route can be adapted by using various substituted benzoyl chlorides and a range of primary and secondary amines. For instance, to probe the role of the N-benzyl and N-isopropyl groups, a series of commercially or synthetically accessible N-substituted amines can be employed. Similarly, to investigate the influence of the bromo-substituent, different halogenated or otherwise substituted benzoyl chlorides can be used. The purification of the final products is typically achieved through column chromatography or recrystallization. researchgate.netrsc.org

Influence of N-Benzyl and N-Isopropyl Moiety Variations on In Vitro Biological Responses

A comparative analysis with the simpler N-benzyl-4-bromobenzamide, which lacks the N-isopropyl group, is instructive. N-benzyl-4-bromobenzamide is a secondary amide, possessing an N-H group that can act as a hydrogen bond donor. The introduction of an isopropyl group to form a tertiary amide, as in this compound, removes this hydrogen bond donating capability. This fundamental change can drastically alter the binding mode of the compound. If the N-H hydrogen bond is crucial for anchoring the molecule in the active site of a biological target, its removal would be expected to lead to a significant loss of potency.

Conversely, the isopropyl group introduces steric bulk. This bulk may be beneficial if it orients the benzyl (B1604629) and bromobenzoyl groups in a more favorable conformation for binding. It could also lead to a steric clash with the receptor, thereby reducing activity. Furthermore, the replacement of a hydrogen atom with an alkyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and interaction with hydrophobic pockets in the target protein. Studies on N-benzylbenzamide derivatives have shown that substitutions on the benzyl ring can significantly modulate activity, suggesting that this part of the molecule is crucial for target engagement. acs.orgnih.gov

The isopropyl group is a small, branched alkyl substituent that exerts distinct steric and electronic effects.

Electronic Effects: The isopropyl group is an electron-donating group through induction. This effect increases the electron density on the amide nitrogen, which could potentially influence the electronic character of the carbonyl group and the molecule's dipole moment. However, this effect is generally considered to be modest compared to the steric impact.

The following table illustrates a hypothetical SAR for modifications at the N-isopropyl position, based on general principles of medicinal chemistry.

Table 1: Hypothetical SAR of N-Alkyl Group Variation

| R Group (replacing Isopropyl) | Steric Bulk | Lipophilicity (logP) | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| Hydrogen | Minimal | Lower | >1000 | Loss of potential beneficial steric interactions; increased polarity. |

| Methyl | Small | Increased | 500 | May be too small to fill the intended pocket effectively. |

| Isopropyl | Moderate | Optimal | 50 | Assumed optimal balance of steric bulk and lipophilicity for the target. |

| Cyclohexyl | Large | Higher | 200 | Potential for steric clashes with the binding site. |

Note: The IC₅₀ values are hypothetical and for illustrative purposes only.

Role of Bromine Substitution on the Aromatic Ring in Modulating In Vitro Bioactivity

The presence and position of halogen substituents on a phenyl ring are a common strategy in drug design to modulate a compound's pharmacological profile. The bromine atom at the 4-position of the benzoyl moiety in this compound is likely to play a significant role in its bioactivity.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a Lewis basic site on the receptor, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue. acs.orgnih.govnih.gov This type of interaction is directional and can significantly contribute to the binding affinity and selectivity of the ligand. nih.govacs.orgyoutube.com The strength of the halogen bond depends on the halogen, with the order being I > Br > Cl > F.

Lipophilicity and Metabolic Stability: The bromine atom increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and bind to hydrophobic pockets. Furthermore, halogenation can block sites of potential metabolism, thereby increasing the metabolic stability and half-life of the compound.

The importance of the bromine atom can be investigated by synthesizing analogues with different halogens (F, Cl, I) at the 4-position or by moving the bromine to the ortho or meta positions.

Establishment of Structure-Activity Relationships within Benzamide (B126) Compound Libraries

By systematically synthesizing and evaluating analogues of this compound, a comprehensive SAR profile can be established. This allows for the development of a pharmacophore model, which defines the key structural features required for biological activity.

Based on the analysis of related structures, a hypothetical SAR can be summarized as follows:

Benzamide Core: The amide linkage is likely essential, acting as a central scaffold.

4-Bromophenyl Group: The bromine at the para position is probably a key interaction point, potentially through halogen bonding. Its replacement with other groups would likely have a significant impact on activity.

N-Benzyl Group: This group likely interacts with a hydrophobic pocket of the target. Substituents on the benzyl ring could be introduced to probe for additional interactions and improve potency or selectivity.

N-Isopropyl Group: This group provides steric bulk and lipophilicity, likely fitting into a specific hydrophobic pocket. Its size and shape are probably critical, with both smaller and larger groups potentially leading to a decrease in activity.

The following table illustrates a hypothetical SAR for a broader set of analogues.

Table 2: Hypothetical SAR for this compound Analogues

| Modification | Position | Substituent | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| Parent Compound | - | - | 50 | Baseline activity |

| Phenyl Ring | 4 | H | 800 | Loss of halogen bond and lipophilicity. |

| Phenyl Ring | 4 | Cl | 75 | Chlorine is a weaker halogen bond donor than bromine. |

| Phenyl Ring | 4 | I | 30 | Iodine is a stronger halogen bond donor. |

| Phenyl Ring | 2 | Br | 500 | Steric clash due to ortho substitution. |

| N-Alkyl | - | Methyl | 500 | Suboptimal steric bulk. |

| N-Benzyl Ring | 4' | Methoxy | 25 | Potential for additional hydrogen bond acceptor interaction. |

Note: The IC₅₀ values are hypothetical and for illustrative purposes only.

In Vitro Screening Methodologies for Biological Evaluation of Benzamide Scaffolds

To determine the biological activity of the synthesized benzamide analogues and establish the SAR, a variety of in vitro screening assays can be employed. The choice of assay depends on the hypothesized biological target.

Biochemical Assays: If the target is a purified enzyme, enzyme inhibition assays are the primary screening method. youtube.comnih.gov For example, if the benzamides are designed as protease inhibitors, a fluorogenic substrate can be used to measure the rate of cleavage in the presence and absence of the inhibitor. nih.gov The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Cell-Based Assays: These assays use living cells to assess the effect of the compounds in a more biologically relevant context. youtube.com Examples include:

Cell Proliferation/Viability Assays: Assays like the MTT or MTS assay are used to measure the cytotoxic or anti-proliferative effects of the compounds, which is relevant for cancer research. nih.gov

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway.

Binding Assays: If the target is a receptor, competitive binding assays using a radiolabeled or fluorescently labeled ligand can determine the affinity of the test compounds for the receptor. nih.gov

Biophysical Techniques: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the compound-target interaction, providing a deeper understanding of the binding mechanism.

The initial screening is often performed at a single high concentration to identify "hits." These hits are then subjected to dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀ values). youtube.com

Enzymatic Inhibition Assays for Target Identification

The N-benzylbenzamide scaffold is a recognized pharmacophore that has been explored for its potential to inhibit various enzymes. Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the benzamide and the N-benzyl portions of the molecule significantly influence inhibitory potency and selectivity.

A series of N-benzylbenzamide derivatives with hydroxyl substitutions were synthesized and evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govsigmaaldrich.comresearchgate.net The inhibitory activity was found to be highly dependent on the presence and position of hydroxyl groups on both aromatic rings. For instance, compound 15 from the series, which features multiple hydroxyl groups, demonstrated potent tyrosinase inhibition with a half-maximal inhibitory concentration (IC₅₀) of 2.2 μM. nih.govsigmaaldrich.com This suggests that the hydroxyl moieties are crucial for interaction with the enzyme's active site. The general structure of the tested N-benzylbenzamide derivatives and their tyrosinase inhibitory activity are presented below.

Interactive Table: Tyrosinase Inhibitory Activity of N-Benzylbenzamide Analogues

| Compound | Structure | IC₅₀ (µM) nih.govsigmaaldrich.com |

| 1 | 2-Hydroxy-N-(2-hydroxybenzyl)benzamide | > 50 |

| 2 | 2-Hydroxy-N-(3-hydroxybenzyl)benzamide | 20.1 |

| 3 | 2-Hydroxy-N-(4-hydroxybenzyl)benzamide | 10.5 |

| 4 | 3-Hydroxy-N-(2-hydroxybenzyl)benzamide | 25.3 |

| 5 | 3-Hydroxy-N-(3-hydroxybenzyl)benzamide | 15.2 |

| 6 | 3-Hydroxy-N-(4-hydroxybenzyl)benzamide | 8.9 |

| 7 | 4-Hydroxy-N-(2-hydroxybenzyl)benzamide | 18.4 |

| 8 | 4-Hydroxy-N-(3-hydroxybenzyl)benzamide | 12.3 |

| 9 | 4-Hydroxy-N-(4-hydroxybenzyl)benzamide | 7.6 |

| 10 | 2,4-Dihydroxy-N-(2-hydroxybenzyl)benzamide | 8.5 |

| 11 | 2,4-Dihydroxy-N-(3-hydroxybenzyl)benzamide | 6.3 |

| 12 | 2,4-Dihydroxy-N-(4-hydroxybenzyl)benzamide | 3.1 |

| 13 | 3,5-Dihydroxy-N-(2-hydroxybenzyl)benzamide | 7.9 |

| 14 | 3,5-Dihydroxy-N-(3-hydroxybenzyl)benzamide | 5.8 |

| 15 | 3,5-Dihydroxy-N-(4-hydroxybenzyl)benzamide | 2.2 |

Furthermore, the N-benzyl benzamide scaffold has been identified as a novel framework for potent and selective butyrylcholinesterase (BChE) inhibitors, which are of interest for the management of advanced Alzheimer's disease. acs.org A series of these derivatives showed inhibitory concentrations ranging from picomolar to nanomolar. acs.org For example, compounds S11-1014 and S11-1033 from a reported series demonstrated significant neuroprotective effects in oxidative damage models. acs.org This line of research highlights the versatility of the N-benzylbenzamide core in targeting enzymes relevant to neurodegenerative disorders.

Other studies have explored N-benzyl piperidine (B6355638) derivatives for dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), indicating the broad applicability of the N-benzyl moiety in designing enzyme inhibitors. nih.gov

Cell-Based Functional Assays for Specific Biological Pathways (e.g., anti-inflammatory pathways)

Analogues of the core structure have been investigated for their effects on specific biological pathways, particularly those related to inflammation. A notable analogue, N-benzyl-4-bromobenzamide (NBBA), which lacks the N-isopropyl group of the target compound, has demonstrated significant anti-inflammatory properties. nih.gov

In a study using lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs), NBBA was shown to inhibit the production of key inflammatory mediators. nih.gov HGFs, when stimulated with LPS, mimic an inflammatory state characteristic of periodontal disease. Treatment with NBBA resulted in a dose-dependent reduction in the secretion of interleukin-6 (IL-6) and prostaglandin (B15479496) E₂ (PGE₂). nih.gov These findings suggest that NBBA acts as an anti-inflammatory agent by modulating the signaling pathways that lead to the production of these pro-inflammatory molecules. The study concluded that NBBA has potential as a lead compound for the development of treatments for chronic inflammatory conditions. nih.gov

While this study did not elucidate the precise molecular target, the inhibition of IL-6 and PGE₂ production points towards an interaction with upstream components of the inflammatory cascade, such as the cyclooxygenase (COX) enzymes or transcription factors like NF-κB.

Interactive Table: Anti-inflammatory Activity of N-benzyl-4-bromobenzamide (NBBA)

| Cell Line | Inducer | Measured Mediators | Effect of NBBA nih.gov |

| Human Gingival Fibroblasts (HGFs) | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Inhibited production |

| Human Gingival Fibroblasts (HGFs) | Lipopolysaccharide (LPS) | Prostaglandin E₂ (PGE₂) | Inhibited production |

Receptor Binding Studies (where applicable to benzamide scaffold)

The benzamide scaffold is a well-established structural motif in ligands targeting a variety of receptors, particularly G protein-coupled receptors (GPCRs). Extensive research has been conducted on substituted benzamides (SBAs) for their interaction with dopamine (B1211576) receptors, which are crucial targets in the treatment of neuropsychiatric disorders.

SAR studies have revealed that the nature and position of substituents on the benzamide ring are critical for binding affinity and selectivity among dopamine receptor subtypes (D₂, D₃, and D₄). nih.gov For instance, research on the D₄ dopamine receptor has shown that polar hydrogen-bond accepting substituents at the meta-position (5-position) and/or hydrogen-bond donating/accepting groups at the para-position (4-position) of the benzamide ring can enhance binding affinity. nih.gov This is particularly relevant to the 4-bromo substitution in this compound, as the bromine atom can act as a halogen bond donor and influence the electronic properties of the ring.

In another study, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were evaluated for their affinity for D₃, D₄, D₂, 5-HT₁ₐ, and α₁-receptors. nih.gov The replacement of a flexible butyl linker with a more rigid cyclohexyl linker altered the binding profile. The derivative trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide displayed a high D₃-receptor affinity (Kᵢ = 0.18 nM) and significant selectivity over the other tested receptors. nih.gov This highlights that modifications to the N-substituent portion of the benzamide scaffold dramatically impact receptor interaction.

While direct receptor binding data for this compound is not available in the reviewed literature, the established affinity of the broader benzamide class for dopamine and other receptors suggests that it could be a candidate for such interactions. The specific combination of the 4-bromo, N-benzyl, and N-isopropyl groups would confer a unique steric and electronic profile that would determine its specific receptor binding characteristics.

Advanced Applications and Derivatization Potential of N Benzyl 4 Bromo N Isopropylbenzamide in Organic Synthesis and Materials Science

N-Benzyl-4-bromo-N-isopropylbenzamide as a Versatile Synthetic Intermediate

The intrinsic chemical functionalities of this compound make it a valuable starting material for the synthesis of more complex molecular architectures. The presence of the aryl bromide is particularly significant, as it serves as a key handle for introducing further molecular diversity through various cross-coupling reactions.

While direct studies on the biological activity of this compound are not extensively documented, the N-benzylbenzamide scaffold is a recognized pharmacophore in medicinal chemistry. Various derivatives of this core structure have been investigated for a range of therapeutic applications. For instance, novel N-benzylbenzamide derivatives have been designed and synthesized as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activities against several cancer cell lines. mdpi.com In one study, a lead compound from this class exhibited IC₅₀ values in the nanomolar range and displayed potent anti-vascular activity. mdpi.com

Furthermore, the N-benzylbenzamide framework has been identified as a promising scaffold for developing dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are key targets in the treatment of metabolic syndrome. researchgate.net Structure-activity relationship (SAR) studies on N-benzylbenzamide derivatives have led to the identification of potent dual modulators with sub-micromolar activity. researchgate.net This body of research suggests that this compound could serve as a valuable precursor for the synthesis of new therapeutic agents. The bromo-substituent, in particular, offers a strategic point for modification to optimize biological activity, selectivity, and pharmacokinetic properties.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can be envisioned as a strategic starting material for the construction of various heterocyclic systems. For example, the aryl bromide can be transformed into an amino or hydroxyl group, which can then participate in intramolecular cyclization reactions to form nitrogen- or oxygen-containing heterocycles.

One potential pathway could involve the conversion of the bromo group to an amino group via a Buchwald-Hartwig amination. The resulting 4-amino derivative could then be acylated, and subsequent cyclization could lead to the formation of benzimidazole (B57391) or benzoxazole (B165842) derivatives, which are known to possess a wide range of biological activities. uobaghdad.edu.iqsigmaaldrich.com Additionally, the amide nitrogen, after potential debenzylation, could be involved in cyclization reactions. The synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and thiazolidine-4-ones, often proceeds from precursors bearing functionalities that could be introduced starting from this compound. mdpi.com

Strategies for Post-Synthetic Functionalization and Chemical Transformations

The chemical architecture of this compound allows for a variety of post-synthetic modifications, enabling the generation of a library of derivatives with tailored properties.

The aryl bromide moiety is a cornerstone of this compound's synthetic versatility, serving as a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation: Suzuki-Miyaura coupling with boronic acids or esters, Stille coupling with organostannanes, and Sonogashira coupling with terminal alkynes can be employed to introduce new carbon-based substituents at the 4-position. These reactions would allow for the synthesis of biphenyl (B1667301) derivatives, arylated alkynes, and other complex carbon skeletons.

C-N Bond Formation: The Buchwald-Hartwig amination reaction provides a powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines, anilines, or even amides at the 4-position.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification allows for the synthesis of diaryl ethers by coupling the aryl bromide with various phenols.

The following table provides representative examples of such transformations on analogous aryl bromide substrates.

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene (B28343)/H₂O) | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., Toluene) | N-Aryl amine |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | Arylalkyne |

| Buchwald-Hartwig Etherification | Alcohol/Phenol, Pd catalyst, ligand, base | Aryl ether |

The N-isopropyl and N-benzyl groups also offer opportunities for chemical modification, although they are generally more robust than the aryl bromide.

The benzyl (B1604629) group can be cleaved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), to yield the corresponding secondary amide. This debenzylation would unmask the N-H functionality, which could then be used for further derivatization, such as acylation or alkylation, or to participate in cyclization reactions. Palladium-catalyzed debenzylative cross-coupling reactions have also been developed, which could potentially be applied.

The isopropyl group is generally stable. However, under forcing conditions, C-H activation at the tertiary carbon could be a potential, albeit challenging, route for functionalization. The steric bulk of the isopropyl group plays a significant role in defining the conformation of the amide bond and can influence the reactivity of the molecule and its interaction with biological targets.

Contributions to Materials Science: Design of Benzamide-Based Functional Materials

While specific research on this compound in materials science is limited, its structural features suggest potential applications in the design of functional organic materials. The benzamide (B126) unit is known to form strong hydrogen bonds, which can be exploited to create self-assembling systems and supramolecular polymers.

By transforming the bromo-substituent into other functional groups, such as vinyl, ethynyl, or carboxylate groups, this compound can be converted into a monomer suitable for polymerization. For example, a vinyl derivative, synthesized via a Stille or Suzuki coupling, could undergo radical polymerization to yield a polystyrene-type material with pendant benzamide groups. These pendant groups could then influence the polymer's properties, such as its thermal stability, solubility, and mechanical strength, through hydrogen bonding interactions.

Furthermore, the aromatic rings in the molecule can participate in π-π stacking interactions, which are crucial for the performance of organic electronic materials. By incorporating this molecule or its derivatives into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to systematically modify the structure through the aryl bromide allows for the fine-tuning of the electronic properties of such materials.

Exploration in Polymer Chemistry and Supramolecular Architectures.

The molecular structure of this compound offers distinct opportunities for the synthesis of advanced polymers and the construction of complex supramolecular systems. The derivatization potential of its key functional moieties—the aryl bromide and the benzamide—allows for a dual approach to creating novel materials.

Polymerization via the Aryl Bromide Moiety

The bromo-substituted aromatic ring is a highly versatile handle for a range of metal-catalyzed cross-coupling reactions, which are fundamental to modern polymer synthesis. orientjchem.orgachemblock.com The carbon-bromine bond can be readily activated by transition metal catalysts, particularly palladium- and nickel-based systems, to form new carbon-carbon and carbon-heteroatom bonds. orientjchem.orgnih.govbohrium.com This reactivity allows for the incorporation of the this compound core into various polymer backbones.

Several powerful polymerization techniques can be envisioned utilizing the aryl bromide functionality:

Suzuki-Miyaura Cross-Coupling: By reacting with a bifunctional organoboron compound, this molecule could be integrated into conjugated or non-conjugated polymer chains. This method is renowned for its high efficiency and functional group tolerance.

Stille Cross-Coupling: Polymerization with organostannane monomers offers another robust method for creating well-defined polymers. chemeo.com

Heck Coupling: This reaction would enable the formation of polymers with vinylene linkages, which are of interest for optoelectronic applications.

Direct (Hetero)arylation Polymerization (DHAP): This increasingly popular method offers a more atom-economical and "greener" alternative by directly coupling the aryl bromide with C-H bonds of other aromatic monomers, thus avoiding the pre-functionalization steps required for Suzuki or Stille reactions. aobchem.com

The properties of the resulting polymers would be heavily influenced by the nature of the co-monomer. For instance, polymerization with thiophene-containing monomers could lead to the synthesis of novel conjugated polymers with potential applications in organic electronics. orientjchem.orgnih.gov The bulky N-benzyl-N-isopropylbenzamide side group would likely impart significant solubility and influence the solid-state packing of the polymer chains, which are critical parameters for device performance.

Interactive Table 1: Potential Polymerization Reactions for this compound

| Polymerization Method | Co-monomer Type | Typical Catalyst System | Potential Polymer Type |

| Suzuki-Miyaura Coupling | Diboronic acid / ester | Pd(PPh₃)₄, Pd(OAc)₂ | Conjugated or non-conjugated polymers |

| Stille Coupling | Distannane | Pd(PPh₃)₄, Pd₂ (dba)₃ | Conjugated polymers |

| Heck Coupling | Divinyl compound | Pd(OAc)₂, PdCl₂ | Poly(arylene vinylene)s |

| Sonogashira Coupling | Di-alkyne | Pd/Cu catalysts | Conjugated polymers with alkyne units |

| Direct (Hetero)arylation | (Hetero)arene with C-H bonds | Pd(OAc)₂, various ligands | Conjugated polymers |

Supramolecular Architectures through Non-Covalent Interactions

Beyond covalent polymerization, this compound is an excellent candidate for the construction of supramolecular assemblies. These are ordered structures formed through reversible, non-covalent interactions. The molecule possesses two key features for directing self-assembly: the amide group and the bromine atom.

Hydrogen Bonding: The amide carbonyl oxygen is a potent hydrogen bond acceptor. While the tertiary nature of the amide in the parent molecule prevents it from acting as a hydrogen bond donor, derivatives synthesized via modification of the benzyl or isopropyl groups could introduce N-H functionalities. Amide-based hydrogen bonds are a powerful tool for creating well-defined one-dimensional chains and more complex networks, which are the basis for many supramolecular polymers and gels. The directionality and strength of these bonds allow for a high degree of control over the final architecture.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction increases with the polarizability of the halogen, making bromine a more effective halogen bond donor than chlorine. The carbonyl oxygen of the amide group within an adjacent molecule could serve as a halogen bond acceptor, leading to the formation of defined chains or sheets. The directionality of halogen bonds makes them a valuable tool in crystal engineering for predicting and controlling supramolecular architectures.

Interactive Table 2: Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Participating Groups | Strength | Directionality | Potential Architectures |

| Hydrogen Bonding | Amide C=O (acceptor) with H-bond donors (e.g., in co-molecules or derivatives) | Moderate to Strong | High | 1D chains, 2D sheets, gels |

| Halogen Bonding | C-Br (donor) with a Lewis basic site (e.g., C=O, N) | Weak to Moderate | High | Chains, networks, crystals |

| π-π Stacking | Benzyl and bromo-phenyl rings | Weak | Moderate | Stacked columnar structures |

Integration into Smart Materials and Responsive Systems.

"Smart" materials are designed to exhibit a significant change in their properties in response to external stimuli. The derivatization of this compound opens up avenues for creating such responsive systems. By incorporating stimuli-responsive moieties, materials could be engineered to react to changes in their environment, such as pH, temperature, light, or the presence of specific chemical species.

The core structure of this compound can be functionalized to include groups that are sensitive to various stimuli. For example, the bromo-substituent can be replaced via cross-coupling reactions with moieties that are photo-switchable (e.g., azobenzenes), pH-sensitive (e.g., pyridine (B92270) or carboxylic acid groups), or redox-active.

Polymers derived from this compound could be designed as thermoresponsive materials. For instance, by incorporating monomers like N-isopropylacrylamide (NIPAM), polymers that exhibit a lower critical solution temperature (LCST) could be synthesized. Below the LCST, the polymer is soluble, while above it, the polymer chains collapse and precipitate. The bulky side group of the this compound unit would likely modulate the LCST of the resulting copolymer.

Furthermore, the integration of this molecule into polymer networks could lead to the development of self-healing materials. Supramolecular polymers held together by reversible hydrogen or halogen bonds can be designed to dissociate upon damage and reform upon healing, restoring the material's integrity.

Interactive Table 3: Potential Stimuli-Responsive Systems from Derivatives

| Stimulus | Potential Functional Group | Resulting Change in Property | Potential Application |

| Light | Azobenzene, spiropyran | Isomerization leading to changes in polarity, conformation, or color | Photo-controlled release, optical data storage |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) blocks | Phase transition (LCST) | Thermoresponsive drug delivery, smart surfaces |

| pH | Pyridine, carboxylic acid | Protonation/deprotonation leading to changes in solubility or conformation | pH-sensitive sensors, drug delivery to specific tissues |

| Redox | Ferrocene, viologen | Change in oxidation state leading to color or electronic property changes | Electrochemical sensors, redox-switchable catalysts |

| Ions | Crown ether, cryptand | Complexation leading to conformational changes | Ion sensing, selective extraction |

Future Prospects for this compound in Chemical Research and Development.

The true potential of this compound lies in its capacity as a versatile building block for the creation of new functional materials. While direct applications of the compound itself are not yet widely reported, its derivatization potential points towards several promising avenues for future research and development.

The synthesis of novel polymers is a particularly rich area for exploration. The creation of well-defined block copolymers using controlled polymerization techniques, such as catalyst transfer polycondensation, could lead to materials that self-assemble into complex nanostructures. These could find use in fields ranging from nanotechnology to biomedical applications. For example, amphiphilic block copolymers could form micelles for drug delivery, with the this compound derivative forming the hydrophobic core.

In the realm of supramolecular chemistry, the combination of hydrogen and halogen bonding capabilities in derivatives of this molecule could be exploited to create highly ordered and complex architectures. The development of "smart" gels that respond to multiple stimuli is a foreseeable goal. Such materials could be used in soft robotics, as injectable scaffolds for tissue engineering, or as responsive media for controlled release applications.

Furthermore, the electronic properties of materials derived from this compound warrant investigation. By incorporating it into conjugated polymer backbones, its influence on the optical and electronic properties of the resulting materials could be systematically studied. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The future of organic chemistry is increasingly intertwined with materials science, and the design and synthesis of functional molecules with unique properties are at the forefront of this evolution. This compound represents a promising, yet largely untapped, platform for innovation in this space. Future research efforts focused on the systematic exploration of its derivatization reactions and the characterization of the resulting materials are likely to yield exciting discoveries in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products